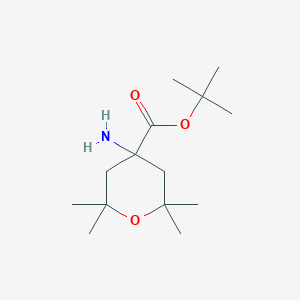![molecular formula C21H20N4O B2977521 (1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034384-93-3](/img/structure/B2977521.png)
(1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several heterocyclic moieties, including an indole ring and a benzimidazole ring . The indole ring is a common structure in many natural products and pharmaceuticals . The benzimidazole ring is also a significant structure in medicinal chemistry, known for its broad range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . For instance, the synthesis of imidazole-containing compounds, which are structurally similar to the benzimidazole moiety in the target compound, has been achieved through reactions involving glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The indole moiety is a five-membered ring fused to a six-membered ring, containing a total of three carbon, two nitrogen, and four hydrogen atoms . The benzimidazole moiety is a fused ring system containing a benzene ring and an imidazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. The indole and benzimidazole moieties can participate in various reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has focused on novel synthetic routes to create complex structures involving pyrrole, indole, oxazole, and imidazole rings. For example, reactions involving benzotriazol-1-yl(1H-pyrrol-2-yl)methanone and benzotriazol-1-yl(1H-indol-2-yl)methanone with ketones, isocyanates, and isothiocyanates have been developed to afford pyrrolo[1,2-c]oxazol-1-ones, oxazolo[3,4-a]indol-1-ones, pyrrolo[1,2-c]imidazoles, and imidazo[1,5-a]indoles through a simple one-step procedure (Katritzky, Singh, & Bobrov, 2004).
Anticancer Applications : New conjugates of the compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Certain conjugates demonstrated considerable cytotoxicity, suggesting potential as cancer therapeutics (Mullagiri et al., 2018).
Optical and Electronic Properties : The chemical structure of certain derivatives has been studied for their absorption and fluorescence spectra, showing potential for applications in luminescent materials and organic electronics (Volpi et al., 2017).
Oxidative Substitution Reactions : Research on oxidative arylthio substitution of indoles with benzenethiols has been conducted, highlighting synthetic methods relevant to the development of selective COX-2 inhibitors (Wu et al., 2008).
Medicinal Chemistry Applications
Tubulin Polymerization Inhibitors : Compounds incorporating elements of the molecule have shown effectiveness in inhibiting microtubule assembly formation, indicating potential use in cancer treatment strategies (Mullagiri et al., 2018).
Antioxidant and Antimicrobial Activities : Derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, demonstrating potential applications in the development of new therapeutic agents (Bassyouni et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a range of molecular and cellular effects.
Eigenschaften
IUPAC Name |
1H-indol-3-yl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-23-19-8-4-5-9-20(19)25(14)15-10-11-24(13-15)21(26)17-12-22-18-7-3-2-6-16(17)18/h2-9,12,15,22H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGAWPFQDSXZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
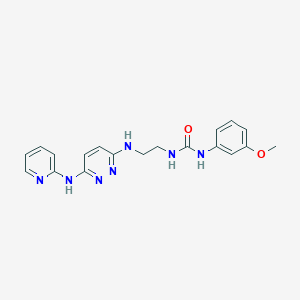
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2977439.png)
![9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide](/img/structure/B2977440.png)
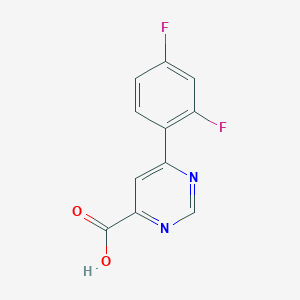
![methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate](/img/structure/B2977442.png)
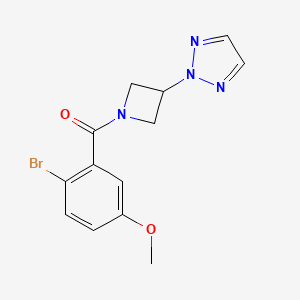
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2977446.png)
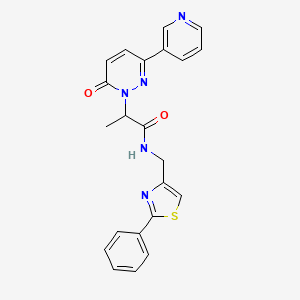

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde](/img/structure/B2977452.png)


